molecular formula C16H12ClN3O B7730142 MFCD03132471

MFCD03132471

Cat. No.: B7730142
M. Wt: 297.74 g/mol
InChI Key: DRKVFSWDMZEMQV-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “MFCD03132471” is a chemical entity that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD03132471” involves a series of chemical reactions that require precise conditions. The typical synthetic route includes the following steps:

    Initial Reaction: The starting materials are subjected to a reaction under controlled temperature and pressure conditions to form an intermediate compound.

    Intermediate Processing: The intermediate compound undergoes further chemical reactions, often involving catalysts to enhance the reaction rate and yield.

    Final Synthesis: The final step involves purification and crystallization to obtain the pure form of “this compound”.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

“MFCD03132471” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents used in the reactions involving “this compound” include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.

Scientific Research Applications

“MFCD03132471” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialized materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which “MFCD03132471” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c1-11-5-4-8-15(19-11)20-16(21)13(10-18)9-12-6-2-3-7-14(12)17/h2-9H,1H3,(H,19,20,21)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKVFSWDMZEMQV-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C(=CC2=CC=CC=C2Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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